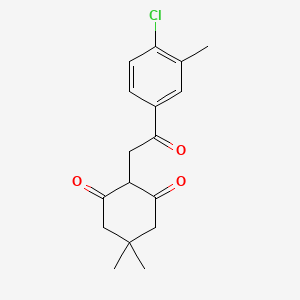
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-CPMCD, is an important organic compound used in a variety of scientific research applications. It is a cyclic ketone that is derived from the condensation of 4-chloro-3-methylphenol and ethylene glycol. 2-CPMCD is a colorless, crystalline solid with a melting point of approximately 88°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Electrophilic Iodinating Agent
The compound 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, a relative of the specified chemical, has been identified as a mild electrophilic iodinating agent. It stands out for its ability to selectively iodinate electron-rich aromatics. Its gentle nature allows for the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a catalyzed process, showcasing its potential in synthesizing iodinated organic compounds with precision (Martinez-Erro et al., 2017).
Fluorescent Chemosensor for Co2+
Another study has unveiled substituted aryl hydrazones derived from β-diketones, which act as reversible “on–off” fluorescent chemosensors for Co2+. These sensors, with their sensitive detection limits, underline the compound's application in environmental and biological monitoring, highlighting its utility in detecting metal ions with high sensitivity and selectivity (Subhasri & Anbuselvan, 2014).
Structural Analysis and Reaction Investigation
Further research into the structure and reactivity of similar tetraketones has provided insights into their preparation and chemical properties. This includes detailed structural analysis using various spectroscopy techniques and theoretical investigations to understand their formation processes. Such studies contribute to our understanding of the compound's behavior in chemical reactions and its potential applications in synthetic chemistry (Silva et al., 2018).
Antimicrobial Activity
A noteworthy application is in the synthesis of derivatives carrying the biologically active sulfonamide moiety, which have demonstrated significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents, highlighting its relevance in medicinal chemistry and drug development (Ghorab et al., 2017).
Supramolecular Structures
The compound's derivatives have also been studied for their supramolecular structures, revealing insights into their crystalline forms and hydrogen bonding patterns. Such studies are essential for understanding the material properties of these compounds, which could influence their application in material science and engineering (Low et al., 2002).
properties
IUPAC Name |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-10-6-11(4-5-13(10)18)14(19)7-12-15(20)8-17(2,3)9-16(12)21/h4-6,12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHJEBFKCGCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2C(=O)CC(CC2=O)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)
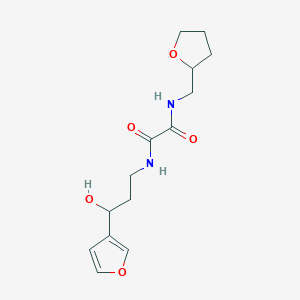
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
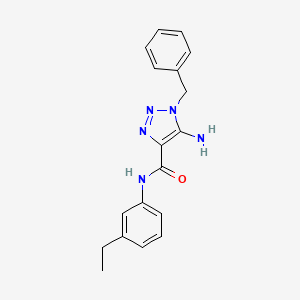
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)
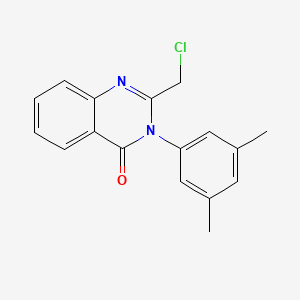
![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)
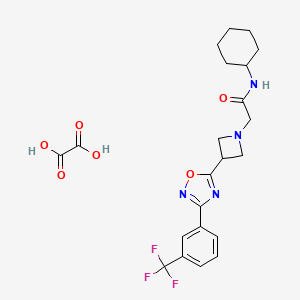
![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)